rac-3-Hexadecanamido-2-methoxypropyl phosphocholine
Overview
Description
rac-3-Hexadecanamido-2-methoxypropyl phosphocholine is a phospholipid compound known for its inhibitory action on protein kinase C
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-Hexadecanamido-2-methoxypropyl phosphocholine typically involves the reaction of hexadecanamide with 2-methoxypropyl phosphocholine under specific conditions. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through chromatography and crystallization to achieve the required quality standards for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
rac-3-Hexadecanamido-2-methoxypropyl phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in anhydrous solvents.
Substitution: Halogens or alkylating agents, under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
rac-3-Hexadecanamido-2-methoxypropyl phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of complex molecules.
Biology: Serves as a tool for studying cell signaling pathways, particularly those involving protein kinase C.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties due to its ability to inhibit neoplastic cell growth.
Industry: Utilized in the development of pharmaceuticals and as a component in various biochemical assays.
Mechanism of Action
The primary mechanism of action of rac-3-Hexadecanamido-2-methoxypropyl phosphocholine involves the inhibition of protein kinase C. This enzyme plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting protein kinase C, the compound can modulate these processes, making it a valuable tool in cancer research and other biomedical applications.
Comparison with Similar Compounds
Similar Compounds
1-Octadecyl-2-methoxy-rac-glycero-3-phosphocholine: Another phospholipid with similar inhibitory effects on protein kinase C.
rac-2-Methoxy-3-hexadecanamido-1-propylphosphocholine: A closely related compound with comparable biological activities.
Uniqueness
rac-3-Hexadecanamido-2-methoxypropyl phosphocholine stands out due to its specific structural features, which confer unique inhibitory properties on protein kinase C. Its ability to inhibit neoplastic cell growth more effectively than some of its analogues makes it a compound of significant interest in cancer research.
Properties
IUPAC Name |
[3-(hexadecanoylamino)-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H53N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)26-22-24(31-5)23-33-34(29,30)32-21-20-27(2,3)4/h24H,6-23H2,1-5H3,(H-,26,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZQVYDFXUECNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H53N2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920962 | |
Record name | 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112989-00-1 | |
Record name | NSC 624871 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112989001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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